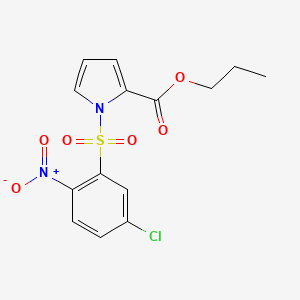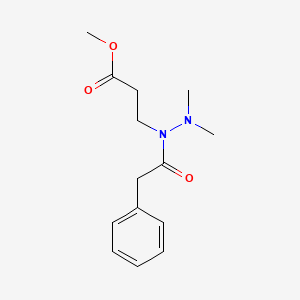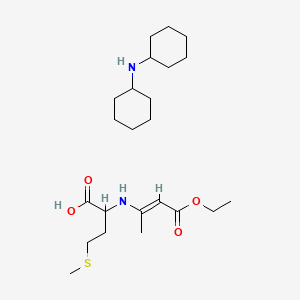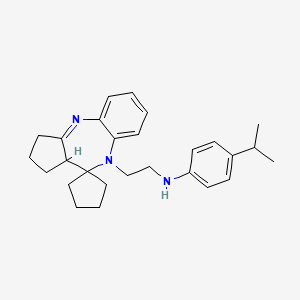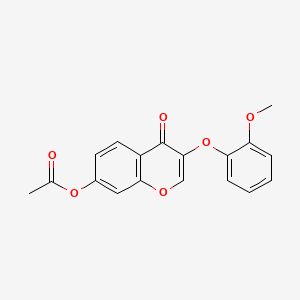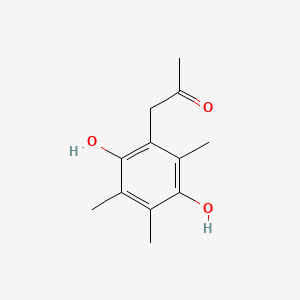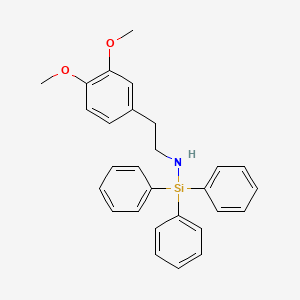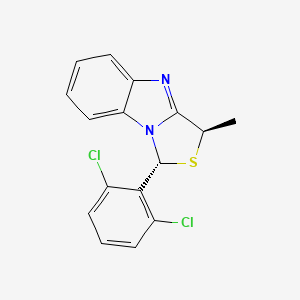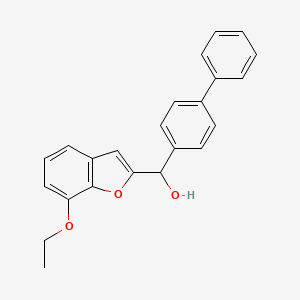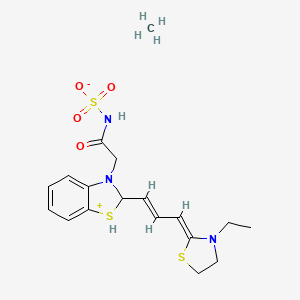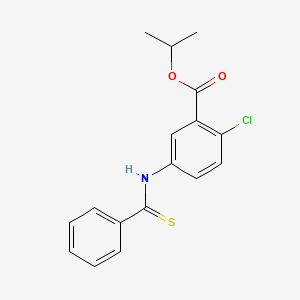
Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a benzoate ester, a chloro group, and a phenylthioxomethylamino group. It has been studied for its potential antiviral activities and other biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate typically involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrobenzoic acid with methylethyl alcohol in the presence of a catalyst to form the ester. This is followed by the reduction of the nitro group to an amino group, and subsequent reaction with phenylthioxomethyl chloride to introduce the phenylthioxomethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The phenylthioxomethyl group can undergo oxidation to form sulfoxides or sulfones.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents replacing the chloro group.
Oxidation: Sulfoxides or sulfones.
Hydrolysis: 2-chloro-5-((phenylthioxomethyl)amino)benzoic acid.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects due to its antiviral activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate involves its interaction with specific molecular targets. It is believed to inhibit viral replication by interfering with viral DNA synthesis. The phenylthioxomethyl group plays a crucial role in binding to the active site of viral enzymes, thereby blocking their activity and preventing the virus from replicating.
Comparison with Similar Compounds
Similar Compounds
Methylethyl 2-chloro-5-((phenylmethyl)amino)benzoate: Similar structure but lacks the thioxo group.
Ethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate: Similar structure but with an ethyl ester instead of a methylethyl ester.
Uniqueness
Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate is unique due to the presence of the phenylthioxomethyl group, which imparts specific chemical and biological properties. This group enhances its antiviral activity and makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
135812-52-1 |
|---|---|
Molecular Formula |
C17H16ClNO2S |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
propan-2-yl 5-(benzenecarbonothioylamino)-2-chlorobenzoate |
InChI |
InChI=1S/C17H16ClNO2S/c1-11(2)21-17(20)14-10-13(8-9-15(14)18)19-16(22)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,22) |
InChI Key |
OFACSEGHKGHBNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



